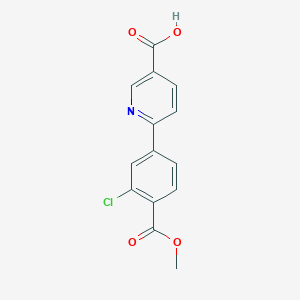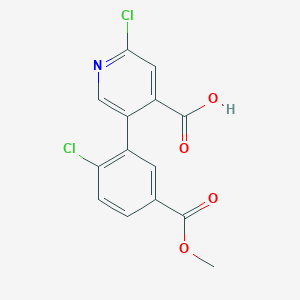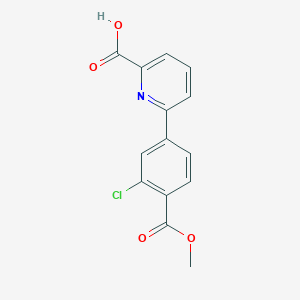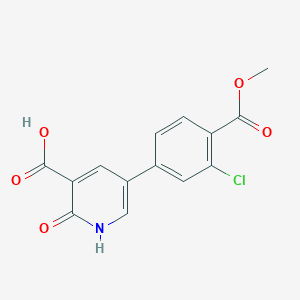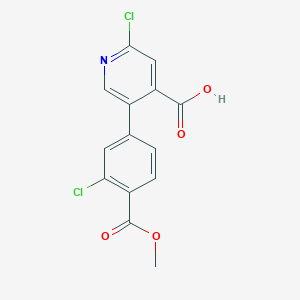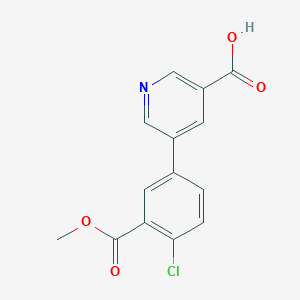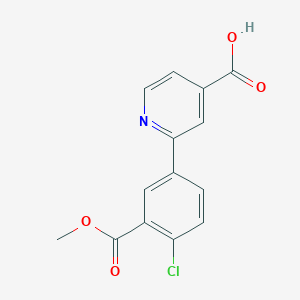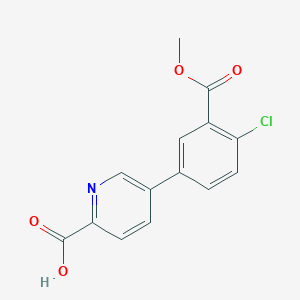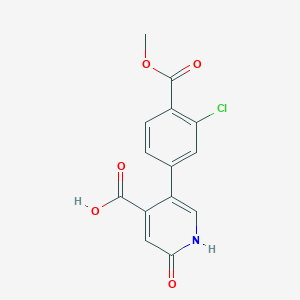
5-(4-Chloro-3-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chloro-3-methoxycarbonylphenyl)-6-hydroxynicotinic acid (5-Cl-6HNA) is an organic compound of the carboxylic acid family. It is a derivative of nicotinic acid and is widely used in the pharmaceutical industry for its various pharmacological properties. 5-Cl-6HNA has been used in the synthesis of several drugs and as a therapeutic agent in the treatment of a variety of diseases.
科学研究应用
5-(4-Chloro-3-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% has been used in numerous scientific research applications. It is used as a substrate for the synthesis of various drugs, including anti-inflammatory and anti-cancer drugs. It has also been used as a therapeutic agent in the treatment of hypertension, diabetes, and other metabolic disorders. In addition, 5-(4-Chloro-3-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% has been used in the synthesis of various other compounds, such as barbiturates, anticonvulsants, and anti-depressants.
作用机制
The mechanism of action of 5-(4-Chloro-3-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% is not fully understood. However, it is believed to act as an agonist of the nicotinic acid receptor, which is involved in the regulation of energy metabolism and glucose homeostasis. It is also thought to modulate the release of various hormones, such as insulin, glucagon, and cortisol.
Biochemical and Physiological Effects
5-(4-Chloro-3-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit platelet aggregation, and reduce the formation of free radicals. It has also been found to reduce lipid levels in the blood and increase glucose uptake in the liver. In addition, 5-(4-Chloro-3-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% has been found to have an anti-diabetic effect, as well as a protective effect against oxidative stress.
实验室实验的优点和局限性
5-(4-Chloro-3-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively safe and non-toxic, making it suitable for use in experiments involving human subjects. Furthermore, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, making it difficult to use in solution-based experiments. Additionally, it has a short half-life, which can limit its effectiveness in long-term experiments.
未来方向
There are several potential future directions for the use of 5-(4-Chloro-3-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95%. One potential direction is the development of new drugs based on its pharmacological properties. Additionally, further research is needed to better understand its mechanism of action and biochemical and physiological effects. Furthermore, further studies are needed to determine its potential therapeutic effects in the treatment of various diseases. Finally, further research is needed to improve its solubility and half-life for use in laboratory experiments.
合成方法
5-(4-Chloro-3-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% is synthesized by a two-step process. The first step involves the reaction of 4-chloro-3-methoxycarbonylphenylhydrazine with nicotinic acid in the presence of an acid catalyst. This reaction produces 5-(4-chloro-3-methoxycarbonylphenyl)-6-hydroxynicotinic acid. The second step involves the conversion of this product to the desired 5-(4-Chloro-3-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% by hydrolysis in the presence of an alkali catalyst.
属性
IUPAC Name |
5-(4-chloro-3-methoxycarbonylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-21-14(20)10-4-7(2-3-11(10)15)9-5-8(13(18)19)6-16-12(9)17/h2-6H,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKABDMBTQWFMJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CNC2=O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688353 |
Source


|
| Record name | 5-[4-Chloro-3-(methoxycarbonyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261921-39-4 |
Source


|
| Record name | 5-[4-Chloro-3-(methoxycarbonyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


